molecular formula C17H16ClN5O3 B4361288 N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B4361288
M. Wt: 373.8 g/mol
InChI Key: BOUOGOFRCAPAEW-UHFFFAOYSA-N
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Description

N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring a benzodioxole core linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole core, followed by the introduction of the pyrazole moiety through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzodioxole or pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N5-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N5-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its benzodioxole core and pyrazole moiety provide a versatile platform for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-10-16(18)11(2)23(21-10)8-22-7-13(6-19-22)20-17(24)12-3-4-14-15(5-12)26-9-25-14/h3-7H,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUOGOFRCAPAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE

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